molecular formula C12H20N4 B11793689 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine

Cat. No.: B11793689
M. Wt: 220.31 g/mol
InChI Key: XVZIIVQXLGWRAY-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is a chemical compound offered for research purposes. This molecule features a pyrimidine core substituted with a propyl group and a piperidine ring, a structural motif of significant interest in medicinal chemistry . Compounds containing piperidine and pyrimidine scaffolds are frequently investigated as potential kinase inhibitors or for activity against various G-protein coupled receptors (GPCRs), such as histamine receptors . Researchers may utilize this chemical as a key intermediate or building block (synthon) in the design and synthesis of novel bioactive molecules for pharmaceutical discovery and development. Its specific mechanism of action and research applications are dependent on the experimental context established by the researcher. This product is intended for laboratory research only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct thorough characterization and testing to determine the compound's suitability for their specific projects.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

6-piperidin-4-yl-2-propylpyrimidin-4-amine

InChI

InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16)

InChI Key

XVZIIVQXLGWRAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=N1)N)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a guanidine derivative can yield the pyrimidine ring, which can then be further functionalized to introduce the piperidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Functionalization of the Pyrimidine Core

The pyrimidine ring in this compound exhibits electrophilic substitution potential at positions activated by electron-donating groups. Key reactions include:

Nucleophilic Aromatic Substitution

The C2 and C4 positions are susceptible to substitution due to the electron-withdrawing nature of the pyrimidine ring and the directing effects of the amine group. For example:

  • Chlorination : Reaction with POCl₃ at elevated temperatures (80–100°C) introduces chlorine at C4 or C6 positions in analogous pyrimidines .

  • Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (if introduced) using aryl boronic acids and Pd catalysts .

Alkylation/Acylation of the 4-Amino Group

The primary amine at C4 participates in:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of base (e.g., Et₃N) yields amides .

  • Reductive Alkylation : Reaction with aldehydes/ketones under hydrogenation conditions forms secondary amines .

Modifications of the Piperidine Ring

The piperidin-4-yl group undergoes reactions typical of secondary amines and saturated heterocycles:

N-Alkylation/Arylation

  • Buchwald-Hartwig Coupling : Pd-catalyzed coupling with aryl halides introduces aromatic groups at the piperidine nitrogen .

  • Mitsunobu Reaction : Alkylation with alcohols (e.g., benzyl alcohol) using DIAD and PPh₃ .

Oxidation

  • Epoxidation : Reaction with m-CPBA forms an N-oxide, altering electronic properties .

  • C–H Functionalization : Directed C–H activation at the piperidine β-position using Rh or Ir catalysts .

Multicomponent Reactions

The compound serves as a scaffold in diversity-oriented synthesis:

  • Ugi Reaction : Combines with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics .

  • Mannich Reaction : Forms β-amino ketones via condensation with formaldehyde and amines .

Key Reaction Data from Analogues

Reaction Type Conditions Product Yield Source
Acylation (C4 amine)Ac₂O, DCM, RT, 12 h4-Acetamido derivative85%
Piperidine N-alkylationBenzyl bromide, K₂CO₃, DMF, 80°C, 6 hN-Benzyl-6-(piperidin-4-yl)pyrimidin-4-amine72%
Suzuki Coupling4-Bromophenylboronic acid, Pd(PPh₃)₄6-(Piperidin-4-yl)-4-(4-biphenyl)pyrimidine68%

Stability and Reactivity Insights

  • Acid Sensitivity : The piperidine ring undergoes ring-opening under strong acidic conditions (e.g., HCl, >2 M) .

  • Oxidative Stability : Resistant to air oxidation but susceptible to peroxide-mediated degradation .

  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine exhibit promising anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK9 has been linked to apoptosis in cancer cells, suggesting that this compound could be developed as a therapeutic agent against various malignancies .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

3. Neurological Disorders

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine may have applications in treating neurological disorders through its interaction with serotonin receptors. Research on similar compounds has indicated potential efficacy in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound can effectively inhibit the proliferation of cancer cell lines by targeting CDK9 pathways. These studies revealed that the compound reduced the expression of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial properties of related pyrimidine compounds found significant inhibition against various bacterial strains, indicating the potential for developing new antibiotics based on this chemical framework.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The piperidine ring can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Key Compounds and Their Features:

Compound Name & Structure Substituents (Positions) Molecular Formula Molecular Weight Notable Properties/Applications Reference
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine 6-piperidin-4-yl, 2-propyl, 4-amine C₁₂H₂₀N₄ 220.31 Hypothesized kinase/receptor modulation -
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidin-1-yl, 2-amine C₁₀H₁₇N₅ 207.28 Crystal structure studied; drug design candidate
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl) 6-pyrrolidinyl (methoxymethyl), 2-pyrazole, 4-TFE C₁₅H₂₀F₃N₇O 395.36 Optimized adenosine receptor affinity
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride 6-chloro, 4-piperidin-4-amine (HCl salt) C₉H₁₄Cl₂N₄ 249.14 Enhanced solubility (salt form); safety data
2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-imidazo[4,5-c]pyridin-6-amine Complex sulfonyl-piperidine, imidazo-pyridine C₂₀H₂₇N₇O₂S 429.54 High molecular weight; ligand in PDB studies
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine 6-piperazinyl (isopropyl), 4-methylamine C₁₂H₂₁N₅ 235.33 Potential CNS activity due to piperazine

Critical Analysis:

Substituent Position and Rigidity: The piperidin-4-yl group in the target compound offers distinct spatial orientation compared to piperidin-1-yl (e.g., in ’s compound). equatorial nitrogen positioning . Propyl vs.

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoroethyl in ’s compound) enhance electrophilicity, which may improve receptor binding but reduce metabolic stability .
  • Chloro substituents (e.g., ) increase reactivity, making such compounds intermediates for further functionalization .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for in vivo applications .

Piperazine vs.

Biological Activity: Pyrazole-substituted derivatives () show adenosine receptor modulation, suggesting the target compound’s pyrimidine core could be tailored for similar therapeutic applications . The methylsulfonyl-piperidine group in ’s compound highlights the role of sulfonyl moieties in enhancing target selectivity and pharmacokinetics .

Biological Activity

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various kinases. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a pyrimidine core, with a molecular formula of C12_{12}H17_{17}N3_{3} and a molecular weight of approximately 220.31 g/mol. Its structural uniqueness allows for selective interactions with specific biological targets, making it a candidate for further pharmaceutical development.

Kinase Inhibition

6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine has been primarily studied for its role as an inhibitor of protein kinase B (PKB), which is crucial in regulating cellular processes such as metabolism, cell survival, and proliferation. The compound exhibits significant selectivity towards PKB over other kinases like protein kinase A (PKA), which is essential for minimizing off-target effects in therapeutic applications.

Table 1: Inhibition Profile of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine

Kinase TargetInhibition TypeSelectivity Ratio
PKBATP-competitiveHigh
PKANon-selectiveLow

Research indicates that the inhibition mechanism involves competitive binding to the ATP-binding site of PKB. This interaction disrupts the phosphorylation processes that are vital for PKB's activation and subsequent signaling pathways involved in cancer cell proliferation.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine have demonstrated efficacy in reducing tumor growth. For instance, a study highlighted that modifications to similar piperidine-pyrimidine derivatives resulted in compounds that significantly inhibited tumor xenografts in nude mice at tolerable doses .
  • Cellular Assays : In cellular assays, the compound has shown potent inhibition of cancer cell lines through its action on the PI3K-PKB-mTOR signaling pathway. These studies utilized various concentrations to determine dose-response relationships and further elucidate the compound's efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The structure of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine plays a critical role in its biological activity. Variations in substituents on the piperidine and pyrimidine rings have been explored to enhance selectivity and potency against PKB while reducing activity against other kinases.

Table 2: Structural Variants and Their Activities

Compound VariantStructural ModificationPKB Inhibition Activity
Variant AChlorine substitution on pyrimidineEnhanced
Variant BMethyl group on piperidineReduced
Variant CFluorine substitution on pyrimidineSimilar

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives may react with pyrimidine precursors under basic conditions (e.g., NaOH in dichloromethane) to introduce the piperidinyl group . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and catalysts. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as seen in structurally similar pyrimidine-amine compounds .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and bond connectivity, particularly for distinguishing between piperidine conformers . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety precautions are necessary when handling 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine?

  • Methodological Answer : Follow GHS-compliant protocols: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact, as piperidine derivatives may exhibit toxicity (e.g., H313: skin irritation) . Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved, particularly for scale-up?

  • Methodological Answer : Yields depend on substituent steric effects and reaction kinetics. For example, bulky propyl groups may hinder coupling efficiency; using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis could enhance reactivity . Parallel optimization studies (DoE, Design of Experiments) are recommended to identify critical parameters, as seen in triazine-amine syntheses where yields ranged from 7% to 24% depending on substituents .

Q. What strategies resolve discrepancies in reported biological activity data for pyrimidine-amine derivatives?

  • Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Validate compound purity via orthogonal methods (NMR, HPLC) before testing . Use standardized assays (e.g., fixed cell lines, controlled ATP concentrations) to minimize variability. Comparative 3D-QSAR modeling, as applied to triazine-amine derivatives, can isolate structural contributors to activity .

Q. How can molecular docking studies be designed to explore interactions between this compound and target proteins?

  • Methodological Answer : Start by resolving the compound’s crystal structure (if unavailable, use DFT-optimized geometries) . Dock into protein active sites (e.g., kinases) using AutoDock Vina, accounting for piperidine flexibility. Validate predictions with mutagenesis or SPR binding assays. For example, similar pyrimidine derivatives showed binding affinity shifts with minor substituent changes .

Q. What experimental frameworks assess environmental persistence or toxicity of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna acute toxicity tests) . Monitor abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. Computational tools like EPI Suite predict logP and bioaccumulation potential .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine in different solvents?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or impurities. Characterize the solid-state form via PXRD and DSC . Measure solubility in triplicate using saturated solutions filtered at equilibrium. Compare with computational predictions (e.g., COSMO-RS) to identify outliers .

Experimental Design

Q. What is a robust protocol for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, 24, and 48 hours, analyzing degradation via LC-MS. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

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